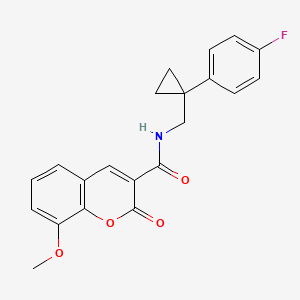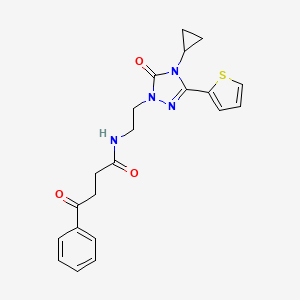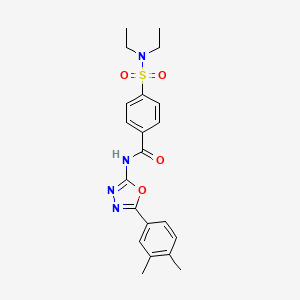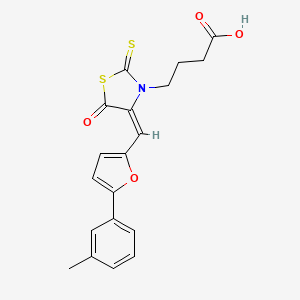
(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMOM, and it has been synthesized using various methods. EMOM has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Antimicrobial Activities
Oxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating moderate to very good activities against pathogenic strains, suggesting their potential as therapeutic agents for infections (Thomas, Adhikari, & Shetty, 2010).
Neurokinin-1 Receptor Antagonism
Research on compounds containing the oxazole moiety has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists, which are effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Biased Agonism at Serotonin Receptors
Certain oxazole derivatives have been identified as biased agonists at serotonin 5-HT1A receptors, offering diversified therapeutic profiles versus side effect profiles, which could lead to novel treatments for central nervous system disorders with improved safety and efficacy (Sniecikowska et al., 2020).
Cytotoxicity Assays
Oxazole compounds have been synthesized and characterized, with their cytotoxicity evaluated using brine shrimp assays, providing insights into their potential as bioactive molecules (Ahmed et al., 2016).
Corrosion Inhibition
Studies on oxazole derivatives have explored their effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating significant reduction in corrosion rates. These compounds adsorb on the metal surface, reducing corrosion through a combination of physical and chemical mechanisms, and are influenced by the molecular structure of the oxazole derivatives (Rahmani et al., 2018).
特性
IUPAC Name |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-6(4-8)5(2)9-10-7/h3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNQLDAHUXJXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

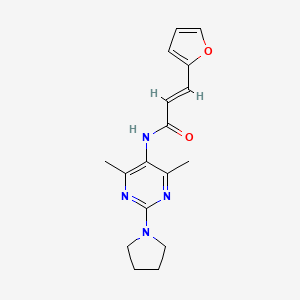
![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2730602.png)
![2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2730603.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2730605.png)
![2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2730606.png)
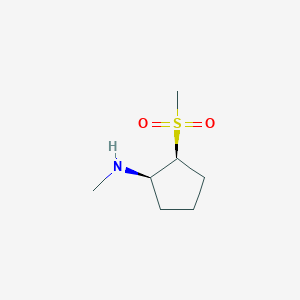

![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)
